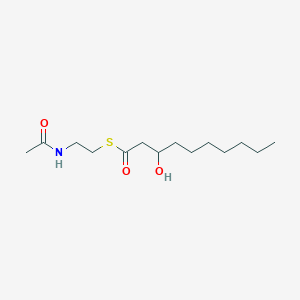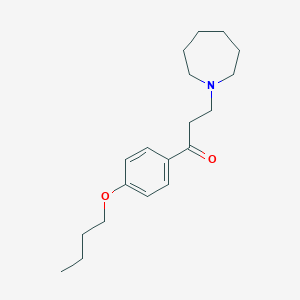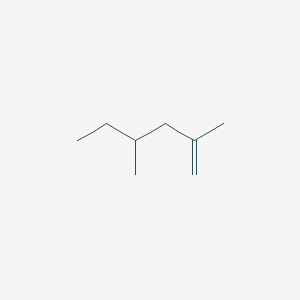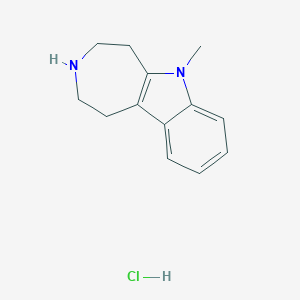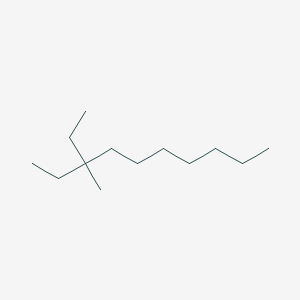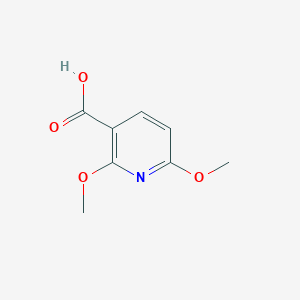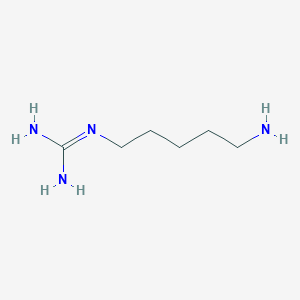
1-(5-Aminopentyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Aminopentyl)guanidine, also known as APG, is a guanidine derivative that has shown potential as a therapeutic agent in various scientific studies. APG has been studied for its potential use in treating various diseases, including diabetes, hypertension, and neurological disorders.
Applications De Recherche Scientifique
Stability and Degradation Studies
- "1-(5-Aminopentanoyl)guanidine" shows significant instability under alkaline conditions, decomposing rapidly to form piperidin-2-one. This highlights its potential use in studying the stability of acylguanidines in different chemical environments (Brennauer et al., 2007).
Synthesis and Characterization
- The synthesis of guanidine compounds, including 1-(5-Aminopentyl)guanidine, is an area of significant interest due to their diverse biological activities. Methods such as amine reaction with activated guanidine precursors and subsequent deprotection to yield free guanidines are key techniques in this field (Shaw et al., 2015).
Biological Applications
- Guanidine compounds, including derivatives of 1-(5-Aminopentyl)guanidine, have been studied for their biological activities. They are notable for their potential use in drug discovery, particularly for treatments acting on the central nervous system, as anti-inflammatory agents, and in chemotherapy (Sa̧czewski & Balewski, 2013).
Mechanistic Insights in Chemical Reactions
- Studies on guanidine compounds including 1-(5-Aminopentyl)guanidine derivatives, provide valuable mechanistic insights into reactions like aminolysis of carbonates, highlighting their role as catalysts and reagents in organic synthesis (Alves et al., 2017).
Propriétés
Numéro CAS |
18431-52-2 |
|---|---|
Nom du produit |
1-(5-Aminopentyl)guanidine |
Formule moléculaire |
C6H16N4 |
Poids moléculaire |
144.22 g/mol |
Nom IUPAC |
2-(5-aminopentyl)guanidine |
InChI |
InChI=1S/C6H16N4/c7-4-2-1-3-5-10-6(8)9/h1-5,7H2,(H4,8,9,10) |
Clé InChI |
XJHFHPPZQVRVHD-UHFFFAOYSA-N |
SMILES |
C(CCN)CCN=C(N)N |
SMILES canonique |
C(CCN)CCN=C(N)N |
Autres numéros CAS |
18431-52-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



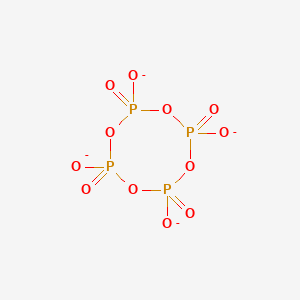
![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole](/img/structure/B100035.png)
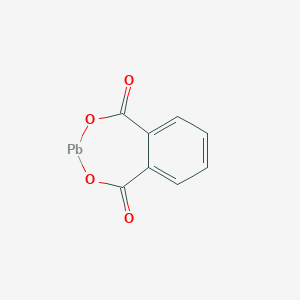

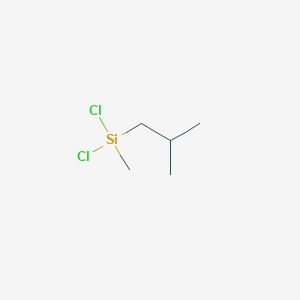
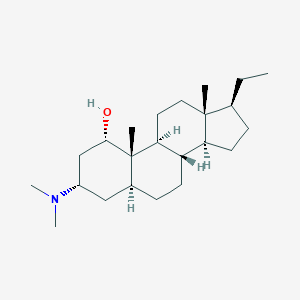
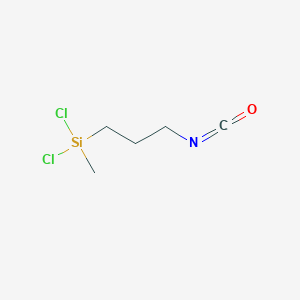
![Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanamido)propanoate](/img/structure/B100044.png)
